Thiazolo(3,2-b)(1,2,4)triazole, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo(3,2-b)(1,2,4)triazole, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that features both thiazole and triazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(3,2-b)(1,2,4)triazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiosemicarbazides and α-haloketones under acidic or basic conditions.
Condensation Reactions: Involving hydrazine derivatives and carbon disulfide.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Antimicrobial Agents: Potential activity against bacteria, fungi, or viruses.
Anticancer Agents: Possible use in cancer treatment due to its ability to interfere with cellular processes.
Industry
Pharmaceuticals: Development of new drugs.
Agriculture: Use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action for thiazolo(3,2-b)(1,2,4)triazole derivatives would depend on their specific biological activity. Generally, these compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. Molecular targets could include DNA, proteins, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring.
Triazole Derivatives: Compounds containing the triazole ring.
Uniqueness
The combination of thiazole and triazole rings in a single molecule can provide unique properties, such as enhanced biological activity or stability, compared to compounds containing only one of these rings.
Properties
CAS No. |
140405-73-8 |
---|---|
Molecular Formula |
C20H19N3O4S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C20H19N3O4S/c1-24-14-7-5-12(6-8-14)15-11-28-20-21-19(22-23(15)20)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-11H,1-4H3 |
InChI Key |
FBAACQZYUBAHQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.